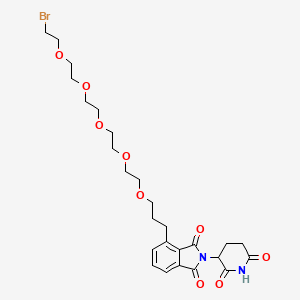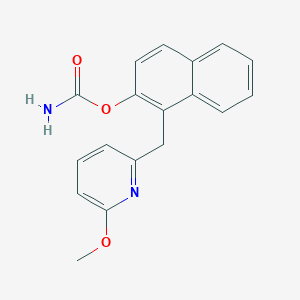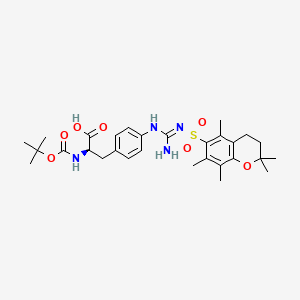
Boc-D-Phe(4-Guad-Pmc)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-D-Phe(4-Guad-Pmc)-OH: is a synthetic compound often used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and contains protective groups that facilitate its incorporation into peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-Phe(4-Guad-Pmc)-OH typically involves the protection of the amino and carboxyl groups of phenylalanine. The Boc (tert-butoxycarbonyl) group is commonly used to protect the amino group, while the carboxyl group is often protected by esterification. The guanidine group is introduced through a series of reactions involving appropriate reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Boc-D-Phe(4-Guad-Pmc)-OH can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the guanidine group.
Substitution: The protective groups can be selectively removed or substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Acidic or basic conditions to remove protective groups.
Major Products: The major products depend on the specific reactions and conditions used. For example, deprotection of the Boc group yields the free amine.
Applications De Recherche Scientifique
Chemistry: Boc-D-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: In biological research, it is used to study protein-protein interactions and enzyme-substrate specificity.
Industry: Used in the production of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Boc-D-Phe(4-Guad-Pmc)-OH involves its incorporation into peptides. The protective groups facilitate selective reactions, allowing for the sequential addition of amino acids in peptide synthesis. The guanidine group may interact with specific molecular targets, influencing the biological activity of the resulting peptides.
Comparaison Avec Des Composés Similaires
Boc-D-Phe-OH: Lacks the guanidine group.
Boc-Lys(4-Guad-Pmc)-OH: Contains a lysine residue instead of phenylalanine.
Fmoc-D-Phe(4-Guad-Pmc)-OH: Uses a different protective group (Fmoc) for the amino group.
Uniqueness: Boc-D-Phe(4-Guad-Pmc)-OH is unique due to the presence of both Boc and guanidine protective groups, which provide specific reactivity and stability during peptide synthesis.
Propriétés
Formule moléculaire |
C29H40N4O7S |
|---|---|
Poids moléculaire |
588.7 g/mol |
Nom IUPAC |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C29H40N4O7S/c1-16-17(2)24(18(3)21-13-14-29(7,8)39-23(16)21)41(37,38)33-26(30)31-20-11-9-19(10-12-20)15-22(25(34)35)32-27(36)40-28(4,5)6/h9-12,22H,13-15H2,1-8H3,(H,32,36)(H,34,35)(H3,30,31,33)/t22-/m1/s1 |
Clé InChI |
ZLDDTVFZJTYADC-JOCHJYFZSA-N |
SMILES isomérique |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OC(C)(C)C)C |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



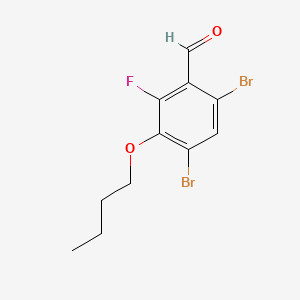

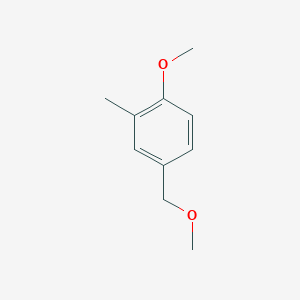
![(S)-8-Fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B14771181.png)

![5-amino-3-[(2S,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-triazolo[4,5-d]pyrimidin-7-one](/img/structure/B14771193.png)



